molecular formula C16H23NO2 B12754828 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate CAS No. 102280-80-8

3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate

Cat. No.: B12754828
CAS No.: 102280-80-8
M. Wt: 261.36 g/mol
InChI Key: CVVVAKWIJVKBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C₁₆H₂₄NO₃ It is a derivative of pyrrolidinol and is characterized by the presence of a phenyl group and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate typically involves the esterification of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-propene compounds: Such as cinnamaldehyde, cinnamyl alcohol, β-methylstyrene, and cinnamic acid.

    Pyrrolidinol derivatives: Including other esters and substituted pyrrolidinols.

Uniqueness

3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate is unique due to its specific combination of a phenyl group, a pyrrolidinol core, and a propionate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

102280-80-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(1,2,2-trimethyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C16H23NO2/c1-5-14(18)19-16(13-9-7-6-8-10-13)11-12-17(4)15(16,2)3/h6-10H,5,11-12H2,1-4H3

InChI Key

CVVVAKWIJVKBJN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1(C)C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.